1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one
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Overview
Description
1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(2-Methylbenzyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one: The presence of a methyl group instead of a fluorine atom can also influence the compound’s reactivity and activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17FN4O |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-piperazin-1-ylpyrazin-2-one |
InChI |
InChI=1S/C15H17FN4O/c16-13-4-2-1-3-12(13)11-20-10-7-18-14(15(20)21)19-8-5-17-6-9-19/h1-4,7,10,17H,5-6,8-9,11H2 |
InChI Key |
RCXADIDOSDKDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN(C2=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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